molecular formula C20H20BrNO4 B214424 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214424
M. Wt: 418.3 g/mol
InChI Key: SNEKZPHRXIJTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the indole family. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce inflammation and inhibit the growth of certain bacteria and fungi. In addition, the compound has been shown to have neuroprotective effects, which may be useful in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective derivatives of the compound. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3-(3-methoxyphenyl)-2-oxopropanoic acid with 1,3-dihydro-2H-indol-2-one in the presence of bromine and propylamine. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H20BrNO4

Molecular Weight

418.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propylindol-2-one

InChI

InChI=1S/C20H20BrNO4/c1-3-9-22-17-8-7-14(21)11-16(17)20(25,19(22)24)12-18(23)13-5-4-6-15(10-13)26-2/h4-8,10-11,25H,3,9,12H2,1-2H3

InChI Key

SNEKZPHRXIJTGF-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Origin of Product

United States

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